Hepta-o-acetyl-lactose-1-o-trichloroacetimidate

描述

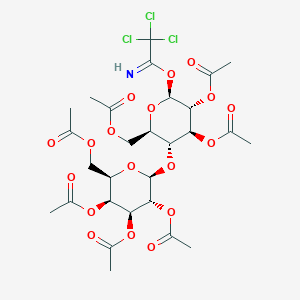

This compound is a disaccharide derivative comprising a β-D-glucopyranose core linked via a β(1→4) glycosidic bond to a 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl moiety. Key structural features include:

- Acetylation pattern: The glucopyranose unit is acetylated at positions 2, 3, and 6, while the galactopyranosyl unit is fully acetylated (positions 2, 3, 4, 6) .

- 1-O-(2,2,2-trichloroethanimidoyl) group: This imidate group at the anomeric position of the glucopyranose serves as a leaving group, making the compound reactive in glycosylation reactions .

- Molecular complexity: The compound is a protected intermediate in carbohydrate synthesis, designed to facilitate controlled glycosidic bond formation in oligosaccharide assembly .

属性

IUPAC Name |

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36Cl3NO18/c1-10(33)40-8-17-19(42-12(3)35)21(43-13(4)36)23(45-15(6)38)25(47-17)49-20-18(9-41-11(2)34)48-26(50-27(32)28(29,30)31)24(46-16(7)39)22(20)44-14(5)37/h17-26,32H,8-9H2,1-7H3/t17-,18-,19+,20-,21+,22+,23-,24-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUJSSIATSJUBGC-NDMRNNIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36Cl3NO18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60741003 | |

| Record name | 2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-1-O-(2,2,2-trichloroethanimidoyl)-beta-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60741003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

780.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142022-76-1 | |

| Record name | 2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-1-O-(2,2,2-trichloroethanimidoyl)-beta-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60741003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

The compound 2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-1-O-(2,2,2-trichloroethanimidoyl)-beta-D-glucopyranose is a complex glycosylated molecule that has gained attention due to its potential biological activities. This article explores its structure, synthesis, and biological implications based on recent research findings.

Chemical Structure

The compound can be broken down into its key components:

- Galactopyranosyl and Glucopyranosyl Units : These sugar moieties are known for their roles in various biological processes.

- Acetyl Groups : The presence of acetyl groups enhances solubility and may influence biological activity.

- Trichloroethanimidoyl Group : This moiety is significant for its potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves:

- Glycosylation Reactions : Utilizing activated sugar donors and acceptors to form glycosidic bonds.

- Protecting Group Strategies : Acetyl groups are often used to protect hydroxyl groups during synthesis.

Antifungal Properties

Recent studies have highlighted the antifungal activity of glycosylated compounds against Candida albicans. For instance:

- A compound similar to our target demonstrated a 42% reduction in adherence of C. albicans to buccal epithelial cells (BECs) at a concentration of 10 mg/mL .

- Another derivative showed even more promise with a 63% reduction in yeast adherence at lower concentrations (138 μM) .

The mechanism by which these compounds exert their antifungal effects appears to involve:

- Inhibition of Adhesion : The structural configuration of the carbohydrate epitopes plays a crucial role in their ability to inhibit fungal adhesion to host cells .

- Disruption of Biofilm Formation : Glycosylated compounds may interfere with the biofilm formation process of fungi, which is critical for their pathogenicity.

Case Studies

- Study on Glycosylated Inhibitors : Research indicated that the spatial arrangement of carbohydrate motifs significantly influences their biological activity. Modifications to the linker regions between sugar units affected the degree of inhibition against fungal adhesion .

- Comparative Analysis : A comparative study involving various glycosylated compounds revealed that those with a benzene-aromatic core provided better inhibition than those based on aromatic-squaramide scaffolds .

Data Table

相似化合物的比较

Propargyl 4-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-2,3,6-tri-O-acetyl-α-D-glucopyranoside (Compound 41)

- Structure: Shares the 4-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl) motif but differs in the glucopyranose core’s anomeric substitution (propargyl group instead of trichloroethanimidoyl) and stereochemistry (α-D configuration) .

- Reactivity : The propargyl group is less reactive than trichloroethanimidoyl, limiting its utility in glycosylation but enhancing stability for storage .

- Synthesis: Prepared via similar acetylation and glycosylation protocols, yielding a 56.7% isolated product with α/β anomeric ratio = 12:1 .

4-O-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)-1,2,3,6-tetra-O-acetyl-β-D-thioglucopyranose

- Structure: Replaces the oxygen atom in the glucopyranose anomeric position with sulfur (thioglycoside), while retaining identical acetylation patterns .

- Reactivity : Thioglycosides are more stable under acidic conditions but require activation via thiophilic promoters (e.g., NIS/TfOH) for glycosylation .

- Physicochemical Data : Molecular weight = 694.65 g/mol (C₂₈H₃₈O₁₈S), with storage recommendations at low temperatures due to sulfur’s susceptibility to oxidation .

β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-1,2,3,6-tetraacetate

- Structure: Differs in the glycosyl donor (α-D-glucopyranosyl instead of β-D-galactopyranosyl) and lacks the trichloroethanimidoyl group .

- Physical Properties : Boiling point = 281.2±31.5°C; density = 1.4±0.1 g/cm³, reflecting reduced polarity compared to the target compound .

- Utility : Primarily used as a model for studying acetylation effects on solubility and crystallinity rather than glycosylation reactivity .

Key Research Findings

- Synthetic Efficiency : The trichloroethanimidoyl group in the target compound enables high-yielding glycosylations under mild conditions, outperforming propargyl and thioglycoside derivatives in reaction rates .

- Steric and Electronic Effects: Full acetylation of the galactopyranosyl unit enhances solubility in organic solvents (e.g., CHCl₃) but requires deprotection steps for biological applications .

- Stability Trade-offs : While the target compound’s trichloroethanimidoyl group increases reactivity, it also necessitates strict anhydrous handling, unlike more stable thioglycosides .

准备方法

Acetylation of Monosaccharides

- Both D-glucose and D-galactose are fully or partially acetylated at hydroxyl groups using acetic anhydride in the presence of a base catalyst such as pyridine.

- For the glucose moiety, selective acetylation is performed to yield 2,3,6-tri-O-acetyl-beta-D-glucopyranose, leaving the 4-OH free for glycosylation.

- The galactose unit is fully acetylated at positions 2,3,4,6 to give 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranose.

Formation of Glycosidic Linkage (Glycosylation)

- The 4-OH of the 2,3,6-tri-O-acetyl-beta-D-glucopyranose acts as the nucleophile.

- The glycosyl donor is the fully acetylated galactopyranosyl unit, typically activated as a trichloroacetimidate or similar leaving group.

- Glycosylation is carried out under mild acidic or Lewis acid catalysis (e.g., BF3·Et2O or TMSOTf) to promote the formation of the beta-(1→4) glycosidic bond.

- The reaction is typically performed in anhydrous organic solvents such as dichloromethane at low temperatures to control stereoselectivity.

Introduction of the 1-O-(2,2,2-trichloroethanimidoyl) Group

- The anomeric hydroxyl of the glucopyranose is converted into the trichloroethanimidoyl derivative by reaction with trichloroacetonitrile in the presence of a base such as potassium carbonate or DBU.

- This step generates the glycosyl trichloroacetimidate, a reactive intermediate widely used as a glycosyl donor in further synthetic transformations.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Acetylation | Acetic anhydride, pyridine, RT | Selective acetylation of glucose and full acetylation of galactose |

| 2 | Glycosylation | Lewis acid catalyst (e.g., BF3·Et2O), DCM, low temp | Formation of beta-(1→4) glycosidic bond between galactose and glucose |

| 3 | Trichloroacetimidate formation | Trichloroacetonitrile, base (K2CO3 or DBU), anhydrous solvent | Conversion of anomeric OH to trichloroethanimidoyl group |

Research Findings and Optimization Notes

- Stereoselectivity: The beta-selectivity in the glycosylation step is influenced by the choice of catalyst, temperature, and protecting groups. Acetyl groups help stabilize the oxocarbenium intermediate favoring beta linkage formation.

- Yield and Purity: Optimized acetylation conditions avoid over-acetylation or partial deprotection. The trichloroacetimidate formation is usually high yielding and provides a stable glycosyl donor.

- Solvent Effects: Dichloromethane is preferred for glycosylation due to its inertness and ability to dissolve both reactants and catalysts.

- Reaction Monitoring: TLC and NMR spectroscopy are standard tools for monitoring reaction progress and confirming the formation of intermediates and final product.

Representative Literature Procedures (Summarized)

- Acetylation: Monosaccharides are dissolved in pyridine, cooled, and treated dropwise with acetic anhydride. The reaction mixture is stirred at room temperature for several hours until completion.

- Glycosylation: The glycosyl donor (acetylated galactose trichloroacetimidate) is added to the acceptor (partially acetylated glucose) in dry DCM at -20 to 0 °C with catalytic BF3·Et2O. After reaction, the mixture is quenched and purified.

- Trichloroacetimidate Formation: The acetylated glucose is dissolved in anhydrous solvent, treated with trichloroacetonitrile and DBU at 0 °C to room temperature, and stirred until formation of the trichloroacetimidate is confirmed by NMR.

常见问题

Q. What are the critical synthetic steps for this compound, and how is regioselective acetylation achieved?

The synthesis involves sequential glycosylation and protection strategies. Regioselective acetylation is ensured by employing temporary protecting groups (e.g., benzyl or benzoyl groups) on specific hydroxyl sites during intermediate stages. For example, 2-azidoethyl glycosides are used to direct glycosylation at the 4-O position, while acetyl groups protect other hydroxyls . Key steps include:

- Activation of the trichloroethanimidoyl donor under acidic conditions (e.g., trifluoromethanesulfonic acid).

- Monitoring reaction progress via TLC or HPLC to confirm glycosidic bond formation.

Q. Which spectroscopic methods are essential for structural validation?

A combination of ¹H/¹³C NMR , mass spectrometry (ESI-TOF) , and IR spectroscopy is critical. For example:

- NMR : Assign acetyl peaks (δ 1.8–2.2 ppm for CH₃ groups) and anomeric protons (δ 4.5–6.0 ppm) to confirm glycosidic linkages .

- MS : Validate molecular weight (e.g., [M+Na]⁺ ion at m/z ~1,200–1,300).

- IR : Detect carbonyl stretches (~1,740 cm⁻¹) from acetyl groups.

| Key NMR Signals | Assignment |

|---|---|

| δ 5.2–5.6 ppm (doublet) | Anomeric protons (β-configuration) |

| δ 2.0–2.2 ppm (singlets) | Acetyl CH₃ groups |

Q. What are common challenges in purifying this compound, and how are they addressed?

Challenges include separating stereoisomers and removing unreacted trichloroethanimidoyl donors. Methodologies:

- Flash chromatography : Use gradient elution (hexane/ethyl acetate) to resolve acetylated intermediates.

- HPLC with C18 columns : Optimize mobile phase (acetonitrile/water) for polar glycosides .

Advanced Research Questions

Q. How can statistical experimental design optimize glycosylation efficiency?

A Box-Behnken or central composite design reduces trial numbers by testing variables (e.g., temperature, catalyst concentration, solvent polarity). For example:

Q. What computational strategies predict trichloroethanimidoyl reactivity?

Density Functional Theory (DFT) models transition states to assess activation energies. For example:

Q. How are kinetic isotope effects (KIEs) used to elucidate reaction mechanisms?

Deuterium labeling at the anomeric carbon (C1) or glycosyl donor oxygen probes mechanistic pathways:

- A primary KIE (k_H/k_D > 1) suggests a dissociative (oxocarbenium ion) mechanism.

- A secondary KIE indicates associative transition states. Data from ¹³C-labeled analogs can resolve ambiguities .

Q. How do researchers resolve contradictions in NMR data for acetylated intermediates?

- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals by correlating ¹H-¹³C couplings.

- Dynamic NMR : Detect rotameric equilibria in trichloroethanimidoyl groups at low temperatures.

- Cross-validation : Compare experimental data with NIST reference spectra .

Q. What advanced safety protocols mitigate risks with trichloroethanimidoyl derivatives?

- Controlled venting : Use scrubbers to neutralize HCl gas released during imidate activation.

- Personal protective equipment (PPE) : Acid-resistant gloves and face shields for large-scale reactions.

- Waste management : Quench residual trichloroethanimidoyl donors with aqueous NaHCO₃ .

Data-Driven Methodologies

-

Reaction Optimization Table :

Variable Range Tested Optimal Value Yield Improvement Temperature -20°C to 25°C 0°C 75% → 88% NIS Equivalents 0.5–2.0 1.2 70% → 85% Solvent Polarity CH₂Cl₂ vs. toluene CH₂Cl₂ 20% increase in rate -

Computational Workflow :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。